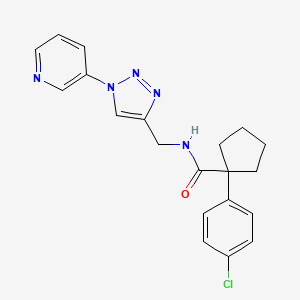

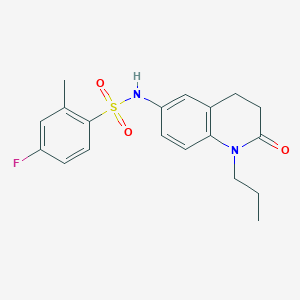

4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

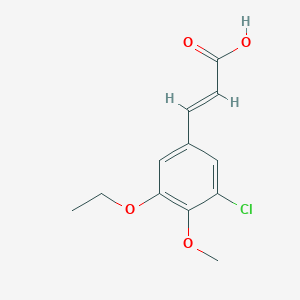

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a benzenesulfonamide group, and a fluorine atom attached to the benzene ring . The exact 3D structure and conformation could be determined using spectroscopic techniques such as NMR .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The tetrahydroquinoline ring, the sulfonamide group, and the fluorine atom could potentially be sites of reactivity .Scientific Research Applications

Antitumor Activity

A study outlined the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, highlighting their potential as new classes of antitumor agents. Some of these compounds demonstrated more potent and efficacious antitumor activity in vitro compared to the reference drug Doxorubicin, suggesting their potential in cancer therapy S. Alqasoumi, A. Al-Taweel, A. Alafeefy, M. Ghorab, E. Noaman, 2010.

Fluorescence Studies for Zinc(II) Detection

Fluorophores specific for Zinc(II) ions are crucial for studying intracellular Zn2+ due to their strong fluorescence when bound by Zn2+. Research on closely related compounds to the initial query demonstrated significant insights into factors affecting the fluorescence of such fluorophores and their Zn2+ complexes, which could be pivotal in biological and medical research M. Kimber, I. Mahadevan, S. Lincoln, A. Ward, W. H. Betts, 2001.

Inhibitors for Human Carbonic Anhydrases

Investigations into novel series of benzenesulfonamides revealed their significant potential as inhibitors for human carbonic anhydrases, specifically targeting druggable isoforms through the introduction of additional hydrophobic/hydrophilic functionalities. This research contributes to the development of targeted treatments for conditions involving carbonic anhydrases E. Bruno, M. R. Buemi, A. Di Fiore, L. De Luca, S. Ferro, A. Angeli, R. Cirilli, D. Sadutto, V. Alterio, S. Monti, C. Supuran, G. De Simone, R. Gitto, 2017.

Fluorogenic Probes for Bacterial Detection

The development of new fluorogenic enzyme substrates, synthesized by coupling aminonaphthalenesulfonamides with β-alanine, showcased potential for detecting pathogenic bacteria. This research demonstrates the compound's utility in microbiological studies and diagnostics J. Luo, T. Jin, Linda Váradi, J. Perry, D. Hibbs, P. Groundwater, 2016.

Synthesis of Complexes for Transfer Hydrogenation

Research into half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings revealed their efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives. This application is critical in chemical synthesis processes, showcasing the versatility of sulfonamide derivatives in catalysis Serkan Dayan, N. O. Kalaycioglu, J. Daran, A. Labande, R. Poli, 2013.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound 4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol .

Mode of Action

4-Fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide acts as a selective, competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase by 4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide affects the mevalonate pathway . This pathway is responsible for the production of cholesterol and other isoprenoids. By inhibiting this pathway, the compound reduces the levels of cholesterol and other lipid components in the body .

Result of Action

The molecular and cellular effects of 4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide’s action result in the lowering of both low-density lipoprotein (LDL) cholesterol and triglyceride levels . This can help in the management of conditions such as hypercholesterolemia .

Properties

IUPAC Name |

4-fluoro-2-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-3-10-22-17-7-6-16(12-14(17)4-9-19(22)23)21-26(24,25)18-8-5-15(20)11-13(18)2/h5-8,11-12,21H,3-4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEOCZICAXFLKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2706003.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2706006.png)

![3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2706015.png)

![3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2706016.png)

![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2706017.png)

![5-Chloro-6-methylbenzo[d]oxazol-2-amine](/img/structure/B2706018.png)

![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2706021.png)